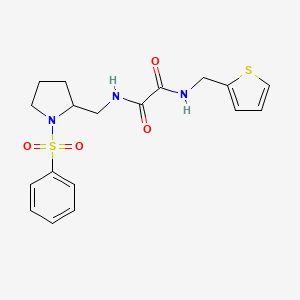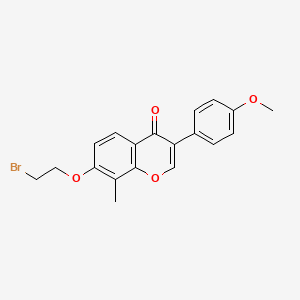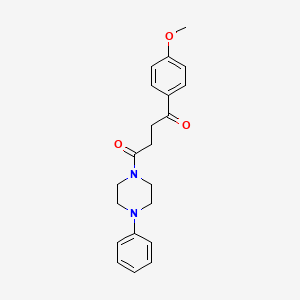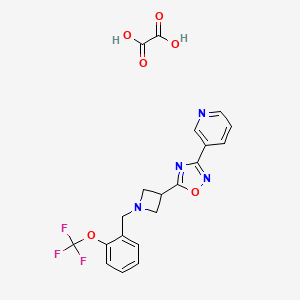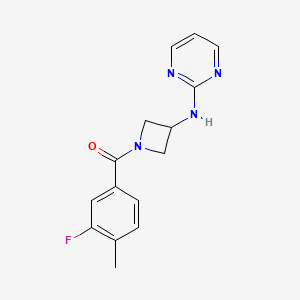
4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities . The compound also contains a benzoic acid moiety and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the benzoic acid group, and the chlorophenyl group. These functional groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the benzoic acid group, and the chlorophenyl group. The triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxylic acid group could potentially undergo reactions typical for carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could potentially increase its solubility in polar solvents . The chlorophenyl group might contribute to increased lipophilicity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, studies on derivatives such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have shown high efficiency in inhibiting the corrosion of mild steel in acidic media, including hydrochloric and sulfuric acids. The inhibition efficiency can reach up to 99% in certain conditions, and the adsorption of these molecules on the metal surface follows Langmuir's adsorption isotherm model. These findings suggest that similar triazole derivatives, including the one specified, could serve as effective corrosion inhibitors in various industrial applications (Lagrenée et al., 2002) (Bentiss et al., 2007).
Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds, such as those incorporating triazole units, have demonstrated significant antifungal activity against pathogens like Candida albicans. The structure-activity relationship studies within this context help in identifying potent derivatives with high subtype-selective agonist activity, pointing towards potential applications in developing new antifungal agents (Bektaş et al., 2007).
Synthetic Applications
Triazole derivatives have been explored for their utility in synthesizing new compounds with potential biological activities or material applications. For instance, the synthesis of Schiff base sulfur ether derivatives containing the triazole unit has shown promising results in yielding compounds with high antifungal activity. These synthetic routes, involving triazole derivatives, provide a foundation for the development of novel compounds with varied applications, including as plant growth regulators or in material science (Yu-gu, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[1-(4-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-10-15(20-21-22(10)14-8-4-12(18)5-9-14)16(23)19-13-6-2-11(3-7-13)17(24)25/h2-9H,1H3,(H,19,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNSBNQKNMHEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2602175.png)

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2602178.png)
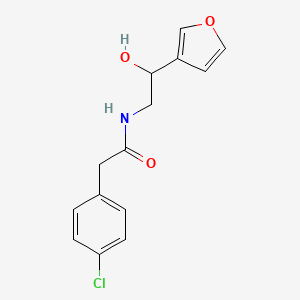
![(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one](/img/structure/B2602184.png)
![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)
